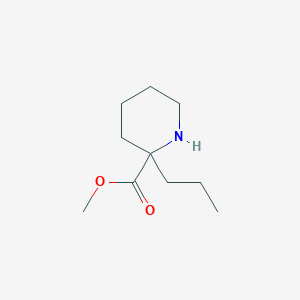

Methyl 2-propylpiperidine-2-carboxylate

Description

Methyl 2-propylpiperidine-2-carboxylate is a piperidine-derived ester featuring a methyl ester group at the 2-position and a propyl substituent on the piperidine ring. Its hydrochloride salt (CAS: 1306739-03-6) has a molecular weight of 221.72 g/mol and a purity of 97%, indicating its utility in high-precision applications .

Properties

IUPAC Name |

methyl 2-propylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-6-10(9(12)13-2)7-4-5-8-11-10/h11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXUGRMPIGQMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCCN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701221218 | |

| Record name | 2-Piperidinecarboxylic acid, 2-propyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701221218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306739-03-6 | |

| Record name | 2-Piperidinecarboxylic acid, 2-propyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinecarboxylic acid, 2-propyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701221218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Methyl 2-propylpiperidine-2-carboxylate involves several steps. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Propyl Group: The propyl group is introduced through alkylation reactions.

Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

Formation of the Hydrochloride Salt: The final step involves the reaction of the ester with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Methyl 2-propylpiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Drug Synthesis

Methyl 2-propylpiperidine-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its piperidine structure is a common motif in many drugs, particularly those targeting the central nervous system.

Case Study : A study reported the use of this compound in synthesizing dual orexin receptor antagonists, which are being explored for the treatment of sleep disorders. The compound's ability to undergo various chemical reactions, such as oxidation and reduction, makes it versatile for creating complex drug molecules .

Organic Chemistry

In organic chemistry, this compound is utilized for studying reaction mechanisms and developing new synthetic methodologies. Its reactivity allows chemists to explore various pathways for synthesizing more complex structures.

Data Table: Reaction Pathways

| Reaction Type | Description | Example Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids or ketones | Potassium permanganate, CrO₃ |

| Reduction | Reduces to alcohols or amines | Lithium aluminum hydride, NaBH₄ |

| Nucleophilic Substitution | Replaces leaving groups with nucleophiles | NaOH, KCN |

Biological Studies

The compound is also significant in biological research, particularly in studies related to enzyme inhibition and receptor binding. Its structural properties allow it to interact with various biological targets.

Case Study : Research has shown that derivatives of this compound exhibit potential antimicrobial and antiviral properties. This highlights its importance in developing new therapeutic agents .

Industrial Applications

This compound is employed in producing specialty chemicals and materials. Its stability and reactivity make it suitable for industrial processes that require high-purity intermediates.

Example : The compound is used in the production of high-performance polymers derived from piperidine-based structures, which are valuable in various applications ranging from pharmaceuticals to materials science .

Mechanism of Action

The mechanism of action of Methyl 2-propylpiperidine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogues and Similarity Scores

The following compounds exhibit high structural similarity to methyl 2-propylpiperidine-2-carboxylate, as determined by computational or empirical similarity assessments:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| Methyl piperidine-2-carboxylate HCl | 947667-22-3 | 0.91 | Lacks propyl substituent |

| (R)-Methyl 2-(isopropylamino)butanoate | 41994-45-0 | 0.90 | Replaces piperidine with butanoate chain |

| Methyl 2-piperidinecarboxylate | 77034-33-4 | 0.89 | No substituent on piperidine ring |

| Ethyl piperidine-2-carboxylate HCl | 123495-48-7 | 0.87 | Ethyl ester vs. methyl ester |

Key Observations :

- The methyl ester group enhances metabolic stability relative to ethyl esters (e.g., ethyl piperidine-2-carboxylate HCl), which may hydrolyze faster in vivo .

- Replacement of the piperidine ring with a butanoate chain (as in (R)-Methyl 2-(isopropylamino)butanoate) significantly reduces rigidity, affecting conformational stability .

Physicochemical and Spectroscopic Properties

Volatility and Chromatographic Behavior

Methyl esters, including diterpenoid derivatives like sandaracopimaric acid methyl ester (CAS: N/A) and communic acid methyl esters, are widely used in gas chromatography (GC) due to their volatility . However, this compound’s piperidine ring and propyl substituent likely increase its boiling point compared to linear esters, reducing its suitability for GC without derivatization.

Spectroscopic Characteristics

- FTIR: The carbonyl (C=O) stretch for methyl esters typically appears at 1700–1750 cm⁻¹, consistent with methyl shikimate (). The target compound’s piperidine ring may cause minor shifts due to electronic effects .

- NMR : The methyl ester group in methyl shikimate resonates at δ 3.6–3.8 ppm in ¹H NMR . For this compound, the piperidine protons are expected to appear upfield (δ 1.2–2.5 ppm) due to ring current effects, distinguishing it from acyclic analogs.

Biological Activity

Methyl 2-propylpiperidine-2-carboxylate (MPPC) is a compound within the piperidine class, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of MPPC, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Formula: C10H19NO2

- Molecular Weight: 185.27 g/mol

- CAS Number: 56773799

Piperidine derivatives, including MPPC, are known to interact with various biological targets, influencing several signaling pathways critical in disease progression. The mechanisms of action for MPPC include:

- Inhibition of Cell Migration: MPPC has been reported to inhibit cell migration, which is essential in cancer metastasis.

- Cell Cycle Arrest: The compound can induce cell cycle arrest, thereby reducing the survivability of cancer cells.

- Interaction with Receptors and Enzymes: MPPC may modulate the activity of specific receptors and enzymes involved in various biochemical pathways .

Anticancer Activity

Research indicates that piperidine derivatives exhibit significant anticancer properties. Studies have shown that modifications to piperidine structures enhance their efficacy against various cancer cell lines. For instance:

- Cytotoxic Effects: MPPC and its derivatives have demonstrated cytotoxic effects on hematological cancer cell lines, promoting apoptosis through upregulation of pro-apoptotic genes such as p53 and Bax .

- Molecular Docking Studies: Computational analyses suggest that MPPC can effectively bind to target proteins associated with cancer progression, indicating its potential as a therapeutic agent .

Antibacterial Activity

MPPC has also been investigated for its antibacterial properties:

- Enhanced Activity Against Resistant Strains: Modifications to piperidine derivatives have led to improved antibacterial activities against resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes . This suggests that MPPC could be a valuable candidate in developing new antibiotics.

Table 1: Summary of Biological Activities of this compound

Pharmacokinetics

Understanding the pharmacokinetics of MPPC is crucial for assessing its therapeutic potential:

- Absorption and Distribution: Initial studies suggest that MPPC is well absorbed and distributed within biological systems, although detailed pharmacokinetic profiles are still under investigation.

- Metabolism: The compound undergoes metabolic transformations that may affect its biological activity and efficacy.

Q & A

Q. What are the critical steps and analytical techniques for synthesizing Methyl 2-propylpiperidine-2-carboxylate with high purity?

- Methodological Answer : Synthesis typically involves condensation reactions between piperidine precursors and esterification agents under controlled conditions. Key steps include:

- Maintaining anhydrous conditions to avoid hydrolysis of intermediates.

- Optimizing reaction temperature (e.g., 60–80°C) and solvent choice (e.g., dichloromethane or THF) to enhance yield .

- Purification via column chromatography or recrystallization.

- Analytical validation using NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and mass spectrometry (MS) to verify molecular weight .

- Table 1 : Example Reaction Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | Dichloromethane |

| Catalyst | H₂SO₄ (0.5–1 mol%) |

| Reaction Time | 12–24 hours |

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to distinguish axial/equatorial substituents on the piperidine ring and confirm ester group integration .

- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and N-H bonds (if present) .

- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. How can crystallographic data resolve conformational flexibility in this compound?

- Methodological Answer :

- Use SHELXL for refinement to model ring puckering and substituent orientations .

- Apply Cremer-Pople puckering parameters (e.g., θ, φ) to quantify deviations from planarity in the piperidine ring .

- Table 2 : Example Puckering Parameters

| Parameter | Definition | Value Range |

|---|---|---|

| θ | Amplitude of puckering | 0–180° |

| φ | Phase angle (pseudorotation) | 0–360° |

Q. What experimental and computational approaches are used to study interactions with neurotransmitter receptors?

- Methodological Answer :

- In Vitro Assays : Competitive binding studies using radiolabeled ligands (e.g., [³H]dopamine) to measure IC₅₀ values .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor docking (e.g., dopamine D₂ receptor) using software like AutoDock Vina .

- Pharmacophore Mapping : Identify critical functional groups (e.g., ester carbonyl) for receptor affinity .

Q. How can contradictory data in synthetic yield optimization be systematically addressed?

- Methodological Answer :

- Perform Design of Experiments (DoE) to isolate variables (e.g., temperature vs. catalyst loading) .

- Validate reproducibility across multiple batches.

- Use HPLC trace analysis to identify side products (e.g., hydrolysis derivatives) .

Q. What strategies enhance enantiomeric resolution of this compound derivatives?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases .

- Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic mixtures .

Q. How do stability studies under varying pH and temperature conditions inform storage protocols?

- Methodological Answer :

- Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring .

- Avoid acidic/basic conditions (pH <3 or >10) to prevent ester hydrolysis .

Q. Can biocatalytic methods replace traditional synthesis for greener production?

- Methodological Answer :

- Explore lipase-catalyzed esterification in ionic liquids to reduce solvent waste .

- Compare turnover rates (kcat) and enantioselectivity with chemical catalysts.

Q. How are advanced spectroscopic techniques (e.g., 2D NMR) used to resolve structural ambiguities?

- Methodological Answer :

- COSY/NOESY : Identify through-space interactions between the propyl chain and piperidine ring .

- HSQC/HMBC : Correlate carbonyl carbons with adjacent protons to confirm ester connectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.